An In-Depth Technical Guide to (S)-Chroman-4-amine hydrochloride (CAS 1035093-81-2)
An In-Depth Technical Guide to (S)-Chroman-4-amine hydrochloride (CAS 1035093-81-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: The Chroman Scaffold - A Privileged Platform in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The chroman-4-one scaffold is one such "privileged structure," a term we use for cores that are not only present in a multitude of natural products but also serve as versatile platforms for accessing diverse and potent biological activities.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of therapeutic potential, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[3]
The transition from the prochiral chroman-4-one to a specific chiral amine, such as (S)-Chroman-4-amine, represents a critical step in harnessing this potential. Introducing a stereodefined amine at the C4 position unlocks the door to a vast chemical space, allowing for the construction of complex molecules with precise three-dimensional architectures—a prerequisite for selective interaction with biological targets. This guide provides a comprehensive technical overview of (S)-Chroman-4-amine hydrochloride (CAS 1035093-81-2), a key chiral building block essential for advancing research in this promising area. We will delve into its core properties, provide field-tested methodologies for its synthesis and analysis, and discuss its application, grounding every step in the causality and scientific rationale that drives modern pharmaceutical development.
Core Compound Properties
A thorough understanding of a starting material's physicochemical properties is the foundation of all successful process development and experimental design. The data for (S)-Chroman-4-amine hydrochloride is summarized below.
| Property | Value | Source(s) |
| CAS Number | 1035093-81-2 | [4] |
| Molecular Formula | C₉H₁₂ClNO | [4] |
| Molecular Weight | 185.65 g/mol | [4] |
| IUPAC Name | (4S)-3,4-dihydro-2H-chromen-4-amine hydrochloride | |
| Appearance | Solid / Crystalline Solid | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [4] |
| Known Purity | Commercially available at ≥95%, ≥97% | [6] |
| Solubility (Qualitative) | Soluble in organic solvents like DMSO and ethanol.[5] Sparingly soluble in aqueous buffers.[7] |
A Note from the Scientist: The hydrochloride salt form is crucial for improving the stability and handling of the parent amine. While specific solubility data is not widely published, amine hydrochlorides are generally more soluble in polar protic solvents and aqueous media than their freebase counterparts. For biological assays, a common and effective practice is to prepare a concentrated stock solution in DMSO, which is miscible with most aqueous buffers, ensuring the final concentration of the organic solvent is insignificant.[5][7]
Synthesis and Purification Workflow
The synthesis of (S)-Chroman-4-amine hydrochloride is a multi-step process that demands precision, particularly in establishing the critical C4 stereocenter. The following workflow represents a robust and scientifically sound approach, beginning with the formation of the chroman-4-one core, followed by a state-of-the-art asymmetric biocatalytic amination.
Caption: Synthetic workflow for (S)-Chroman-4-amine hydrochloride.
Detailed Protocol: Synthesis of Chroman-4-one (Precursor)
This procedure is adapted from established methods for synthesizing the chroman-4-one core.[1][8]
-
Rationale: The reaction proceeds via a base-promoted aldol condensation between the enolate of 2'-hydroxyacetophenone and an aldehyde, followed by a rapid intramolecular oxa-Michael addition (cyclization) to form the heterocyclic ring. Using microwave irradiation significantly accelerates the reaction compared to conventional heating.[1] Diisopropylamine (DIPA) is an effective, non-nucleophilic base for this transformation.
-
Step-by-Step Methodology:
-
To a 0.4 M solution of 2'-hydroxyacetophenone (1.0 equiv) in ethanol within a microwave-safe vessel, add the appropriate aldehyde (e.g., formaldehyde or a protected equivalent, 1.1 equiv) and DIPA (1.1 equiv).[8]
-
Seal the vessel and heat the mixture using microwave irradiation to 160-170 °C for 1 hour.[1]
-
After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Perform a liquid-liquid extraction, washing the organic phase sequentially with 1 M HCl (aq), 10% NaOH (aq), water, and finally a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel to obtain pure chroman-4-one.[8] The melting point of the unsubstituted chroman-4-one is 34-40°C.[9]
-
Detailed Protocol: Asymmetric Amination and Salt Formation
-
Rationale: Achieving high enantioselectivity is paramount. While classical methods involving chiral auxiliaries or metal catalysts exist, biocatalysis using ω-transaminases (ATAs) offers a highly efficient, selective, and environmentally benign route.[10] These enzymes catalyze the transfer of an amino group from a donor (like isopropylamine, which converts to acetone) to a ketone acceptor, creating a chiral amine. We select an (S)-selective ω-transaminase to yield the desired product. The final step involves converting the purified freebase amine to its hydrochloride salt for enhanced stability.
-
Step-by-Step Methodology:
-
Enzymatic Reaction: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add the (S)-selective ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and the amine donor (e.g., isopropylamine, in excess).
-
Add the chroman-4-one substrate (1.0 equiv), potentially dissolved in a small amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation. Monitor the reaction for completion using HPLC or TLC. Published studies show that various chromanones can be fully converted to enantiopure amines (ee > 99%) using this method.[10]
-
Work-up and Purification: Once complete, basify the reaction mixture (e.g., with NaOH) to pH > 10 to ensure the product is in its freebase form.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or CH₂Cl₂.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude (S)-Chroman-4-amine can be further purified by silica gel chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product, (S)-Chroman-4-amine hydrochloride.
-
Analytical Characterization and Quality Control
A self-validating system of analytical checks is non-negotiable for ensuring the identity, purity, and stereochemical integrity of any chiral building block. The following workflow outlines a comprehensive QC strategy.
Caption: Quality control workflow for (S)-Chroman-4-amine hydrochloride.
Identity Confirmation: NMR and Mass Spectrometry
-
Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.[11][12] Mass Spectrometry (MS) confirms the molecular weight of the parent free base.
-
¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):
-
Aromatic Protons (4H): Expect complex multiplets between δ 6.8-7.8 ppm. The specific shifts and coupling patterns will depend on the substitution, but the basic chroman skeleton will show distinct signals for the four protons on the benzene ring.[13][14]
-
Benzylic Methine Proton (-CH-NH₃⁺, 1H): A multiplet expected around δ 4.5-5.0 ppm. This proton is adjacent to the chiral center, the electron-withdrawing amine, and the aromatic ring, shifting it significantly downfield.
-
Methylene Protons (-O-CH₂-, 2H): A multiplet expected around δ 4.2-4.6 ppm. These protons are diastereotopic and will likely show complex splitting.[3]
-
Methylene Protons (-CH-CH₂-, 2H): A multiplet expected around δ 2.0-2.5 ppm.[3][15]
-
Ammonium Protons (-NH₃⁺, 3H): A broad singlet, typically downfield (δ > 8.0 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):
-
Aromatic Carbons (6C): Signals will appear in the δ 115-160 ppm region.[16][17][18] This includes four CH carbons and two quaternary carbons (one attached to oxygen, one at the ring fusion).
-
Methylene Carbon (-O-CH₂-): Expected around δ 65-70 ppm.[3][18]
-
Methine Carbon (-CH-NH₃⁺): Expected around δ 45-55 ppm.
-
Methylene Carbon (-CH-CH₂-): Expected around δ 30-35 ppm.
-
-
Mass Spectrometry (MS): Using a technique like Electrospray Ionization (ESI+), the analysis should show a prominent peak for the free base [M+H]⁺ at m/z 150.1.
Purity and Stereochemical Integrity: HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. Reverse-Phase HPLC (RP-HPLC) separates compounds based on polarity and is ideal for determining the percentage of the main component versus any impurities. Chiral HPLC uses a stationary phase with a chiral selector to physically separate the (S) and (R) enantiomers, allowing for precise determination of the enantiomeric excess (ee).
-
Protocol: Reverse-Phase HPLC (Purity)
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid - TFA, which acts as an ion-pairing agent to improve peak shape for amines).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
-
-
Protocol: Chiral HPLC (Enantiomeric Excess)
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, OD-H, or equivalent).
-
Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol), often with a small amount of an amine additive (e.g., Diethylamine - DEA) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The enantiomeric excess (ee) is calculated as: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100. A successful asymmetric synthesis should yield an ee of >99%.
-
Applications in Drug Discovery
(S)-Chroman-4-amine hydrochloride is not an end product but a high-value intermediate. Its primary utility lies in its bifunctional nature: a nucleophilic amine and a chiral scaffold. This allows it to be incorporated into larger molecules to explore structure-activity relationships (SAR).
-
Scaffold for Peptidomimetics: The rigid chroman backbone can be used to mimic peptide β-turns, a common structural motif in protein-protein interactions. By functionalizing the amine, researchers can attach side chains that mimic those of natural amino acids.[2]
-
Synthesis of Enzyme Inhibitors: The chroman-4-one core is a known scaffold for inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases and cancer.[1][2] The (S)-amine provides a vector for introducing new substituents to probe the enzyme's binding pocket and enhance potency or selectivity.
-
Development of Receptor Modulators: The chroman structure is a component of molecules designed to interact with various receptors. The amine handle allows for the straightforward synthesis of urea, amide, or sulfonamide libraries, which are classic functional groups for targeting G-protein coupled receptors (GPCRs) and other receptor families.
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Adherence to these guidelines is mandatory for ensuring personnel safety and experimental integrity.
-
Hazard Identification: This compound is classified as hazardous.[10]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
-
Handling and Storage:
-
Avoid formation of dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term stability, store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. (2018). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. Retrieved February 9, 2026, from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 9, 2026, from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 9, 2026, from [Link]
-
A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved February 9, 2026, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved February 9, 2026, from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
-
Synthesis of Chroman-4-ones by Reduction of Chromones. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]
-
S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. (2021). YouTube. Retrieved February 9, 2026, from [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved February 9, 2026, from [Link]
-
13C-NMR chemical shifts. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved February 9, 2026, from [Link]
-
Solubility of drugs in ethanol and dmso. (2021). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Chroman-4-one CAS 491-37-2. (n.d.). Home Sunshine Pharma. Retrieved February 9, 2026, from [Link]
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 4. 1035093-81-2|(S)-Chroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sciencescholar.us [sciencescholar.us]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chroman-4-one CAS 491-37-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. researchgate.net [researchgate.net]
- 11. compoundchem.com [compoundchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. compoundchem.com [compoundchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
